2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid
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Overview
Description
2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes two fused thiophene rings and an acetic acid moiety. The molecular formula of this compound is C10H10O2S2, and it has a molecular weight of 226.3 g/mol .
Preparation Methods
The synthesis of 2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) to cyclize monoketones into the desired thienothiophene structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene rings .
Scientific Research Applications
2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thienothiophene derivatives, which have applications in organic electronics and materials science.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid can be compared with other thienothiophene derivatives, such as:
- 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid
- 2-{5-Propylthieno[2,3-b]thiophen-3-yl}acetic acid
- 2-{5-Butylthieno[2,3-b]thiophen-3-yl}acetic acid
These compounds share a similar core structure but differ in the alkyl substituents on the thiophene rings. The presence of different alkyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific ethyl substitution, which may confer distinct properties and applications .
Properties
IUPAC Name |
2-(5-ethylthieno[2,3-b]thiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-2-7-4-8-6(3-9(11)12)5-13-10(8)14-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAPVFABSARLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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